molecular formula C8H10ClNOS B1421826 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide CAS No. 1248069-94-4

2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide

Cat. No. B1421826
M. Wt: 203.69 g/mol
InChI Key: PDPMCFVSTNUZEP-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide (2-CMTMA) is an organic compound that has been used in organic synthesis and as an intermediate for the synthesis of other compounds. It is a colorless, crystalline solid with a melting point of 132-134°C. 2-CMTMA is an important intermediate for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Agents: A study by Evren et al. (2019) focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, derived from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. These compounds demonstrated significant anticancer activity, particularly against A549 human lung adenocarcinoma cells.

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Dye-Sensitized Solar Cells: Mary et al. (2020) Mary et al. (2020) synthesized molecules including 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide analogs. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency.

Chemical Structure and Conformational Analysis

  • Molecular Structure Studies: Ishmaeva et al. (2015) Ishmaeva et al. (2015) conducted a study on the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and related acetamides. Their research provides insights into the molecular structure and preferred conformations of these compounds.

Therapeutic Applications

  • Treatment of Japanese Encephalitis: Ghosh et al. (2008) Ghosh et al. (2008) synthesized a derivative of 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide which showed promise as a therapeutic agent for treating Japanese encephalitis due to its significant antiviral and antiapoptotic effects.

Biochemical Analysis and Herbicide Metabolism

  • Metabolism in Herbicides: Coleman et al. (2000) Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including analogs of 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide. The study provided insights into the metabolic pathways and potential carcinogenicity related to these herbicides.

properties

IUPAC Name

2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c1-6-2-3-7(12-6)5-10-8(11)4-9/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPMCFVSTNUZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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